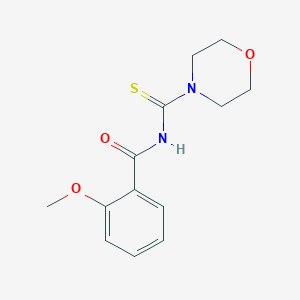

2-methoxy-N-(morpholine-4-carbothioyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methoxy-N-(morpholine-4-carbonothioyl)benzamide” is a phenyl-(morpholino)methanethione derivative . It is a novel compound that has been the subject of research interest for pharmaceutical applications . The morpholine ring in this compound adopts a chair conformation .

Synthesis Analysis

The synthesis of similar compounds often starts from a benzoic acid or amine derivative . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Molecular Structure Analysis

The molecular structure of this compound features a morpholine ring and a benzene ring . The morpholine ring adopts a chair conformation, and the carboxylic acid group is bent out slightly from the benzene ring mean plane . The angle between the morpholine group and the phenyl ring around C5—C8 (C thioamide) is 3.49 (2) .

Scientific Research Applications

Pharmacological Properties and Clinical Use

Compounds related to 2-methoxy-N-(morpholine-4-carbonothioyl)benzamide, such as Metoclopramide, have been extensively studied for their pharmacological properties and clinical applications. Metoclopramide is known for its use in treating gastrointestinal disorders, demonstrating effects on the motility of the gastro-intestinal tract, facilitating radiological identification of lesions, and reducing post-operative vomiting (Pinder et al., 2012). Such research underscores the therapeutic potential of compounds with similar chemical structures in managing various medical conditions.

Atmospheric Reactivity and Environmental Impact

The atmospheric reactivity of methoxyphenols, which share a functional group with 2-methoxy-N-(morpholine-4-carbonothioyl)benzamide, has been a subject of research due to their presence in the environment as a result of biomass burning. These studies aim to understand their degradation mechanisms and potential to form secondary organic aerosols, reflecting the environmental significance of methoxy-containing compounds (Liu, Chen, & Chen, 2022).

Antioxidant Activity and Health Implications

Research on the antioxidant activity of various compounds, including methoxyphenols, is crucial in understanding their role in preventing oxidative stress-related diseases. The methodologies for determining antioxidant activity, such as the ABTS and DPPH assays, are essential in evaluating the health implications of these compounds, indicating their potential protective effects against conditions like cardiovascular diseases and cancer (Munteanu & Apetrei, 2021).

Environmental Estrogens and Toxicity

Methoxychlor, a compound related to 2-methoxy-N-(morpholine-4-carbonothioyl)benzamide by its methoxy group, has been studied as a model for environmental estrogens. These studies have focused on its proestrogenic activity and potential adverse effects on fertility and development, highlighting the importance of assessing the environmental and health impacts of methoxy-containing pesticides (Cummings, 1997).

Mechanism of Action

Phenyl-(morpholino)methanethione derivatives, like “2-methoxy-N-(morpholine-4-carbonothioyl)benzamide”, have been found to inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) . These enzymes catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG), which are endocannabinoids with beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .

Properties

IUPAC Name |

2-methoxy-N-(morpholine-4-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-17-11-5-3-2-4-10(11)12(16)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDMNYDCGRVLLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC(=S)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2696407.png)

![1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696410.png)

![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2696429.png)